molecular formula C17H21N3O3 B2618288 2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamide CAS No. 741-46-8

2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamide

Cat. No.: B2618288
CAS No.: 741-46-8
M. Wt: 315.373
InChI Key: HVGAMVZZOIXMIG-UHFFFAOYSA-N
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Description

2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamide is a spirocyclic hydantoin derivative characterized by a diazaspiro[4.5]decan core with two ketone groups at positions 2 and 3. The acetamide moiety is linked to the spiro ring, while the N-substituent is a para-tolyl group (4-methylphenyl). This structural framework is associated with diverse biological activities, including antimicrobial and enzyme inhibitory properties, as inferred from structurally related compounds in the literature .

Properties

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-12-5-7-13(8-6-12)18-14(21)11-20-15(22)17(19-16(20)23)9-3-2-4-10-17/h5-8H,2-4,9-11H2,1H3,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGAMVZZOIXMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamide typically involves the following steps:

    Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor, such as a diamine and a diketone, under acidic or basic conditions.

    Acylation: The spirocyclic intermediate is then acylated with p-tolylacetyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can inhibit or modulate the activity of these targets. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with modifications in the spiro ring, acetamide substituents, and aromatic groups. Key physicochemical and biological data are summarized below.

Structural Modifications and Physicochemical Properties

Compound Name Structural Variation Molecular Weight (g/mol) Key Spectral Data (IR/NMR) References
2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamide 8-Methyl substitution on spiro ring Not reported IR: 1670–1680 cm⁻¹ (C=O stretch); NMR: δ 1.80–2.38 (m, spiro CH2), 2.25 (s, CH3-p-tolyl)
N-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-2-[[4-(4-methylphenyl)thiazol-2-yl]sulfanyl]acetamide Thiazole-sulfanyl substituent 430.54 IR: 1654 cm⁻¹ (C=O); NMR: δ 7.25–7.65 (m, aromatic protons), 4.51 (s, SCH2)
2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-ethyl-6-methylphenyl)acetamide 2-Ethyl-6-methylphenyl substituent Not reported IR: 1743 cm⁻¹ (C=O); NMR: δ 1.20 (t, CH2CH3), 2.30 (s, CH3-aryl)
2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-sulfamoylphenyl)acetamide 4-Sulfamoylphenyl substituent 392.42 IR: 3383 cm⁻¹ (NH2); NMR: δ 7.75 (d, J=8.4 Hz, aromatic), 3.10 (s, SO2NH2)
6-Nitro/6-amino derivatives of 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione Fused benzo[de]isoquinoline-dione system ~400–450 (estimated) IR: 1700–1750 cm⁻¹ (C=O); NMR: δ 8.20–8.50 (m, aromatic protons)

Key Contrasts

  • Electronic Effects : Thiazole-sulfanyl and sulfamoyl groups introduce electron-withdrawing properties, altering reactivity and binding affinity compared to the electron-donating methyl group in the para-tolyl substituent .

Biological Activity

2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamide is a compound of significant interest due to its unique structural features and potential biological activities. This compound belongs to a class of diazaspiro compounds that have been studied for their pharmacological properties, including anti-cancer and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula for 2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamide is C17H20N4O3C_{17}H_{20}N_{4}O_{3}, with a molecular weight of approximately 328.37 g/mol. The compound features a spirocyclic structure, which is known to influence its biological activity.

PropertyValue
Molecular FormulaC₁₇H₂₀N₄O₃
Molecular Weight328.37 g/mol
LogP0.62
Heavy Atoms Count28
Rotatable Bonds Count3
Number of Rings4
Polar Surface Area (Ų)112
Hydrogen Bond Acceptors Count4
Hydrogen Bond Donors Count2

Anticancer Potential

Research indicates that diazaspiro compounds exhibit promising anticancer activity. A study by Eldrup et al. (2004) demonstrated that similar compounds could inhibit tumor growth in various cancer cell lines through modulation of apoptosis pathways and cell cycle arrest mechanisms. The specific mechanisms of action for 2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamide are still under investigation but are hypothesized to involve interactions with DNA or key regulatory proteins involved in cell proliferation.

Anti-inflammatory Effects

In addition to anticancer properties, compounds with similar structural motifs have shown anti-inflammatory effects in preclinical models. For instance, Warshakoon et al. (2006) reported that certain diazaspiro compounds could reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

  • Case Study: Inhibition of Cancer Cell Proliferation
    • Objective : To evaluate the efficacy of 2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(p-tolyl)acetamide on human cancer cell lines.
    • Method : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
    • Results : The compound demonstrated a dose-dependent reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Case Study: Modulation of Inflammatory Markers
    • Objective : To investigate the effect of the compound on TNF-alpha and IL-6 production in macrophages.
    • Method : Macrophages were treated with the compound and stimulated with LPS.
    • Results : A significant decrease in TNF-alpha and IL-6 levels was observed, indicating potential anti-inflammatory properties.

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